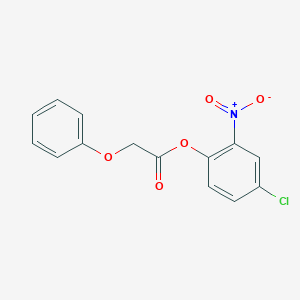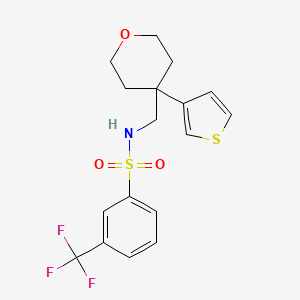![molecular formula C24H26N6O2 B2691387 N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-44-9](/img/structure/B2691387.png)
N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . Triazolothiadiazine and its derivatives are synthesized using various synthetic approaches . The presence of piperazine or piperidine in the structure can enhance the antimicrobial properties .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The compound has been examined for its anti-inflammatory properties . The results showed that it has high anti-inflammatory activities, which could make it a potential candidate for the development of new anti-inflammatory drugs .
Antibacterial Activity
The compound has been tested for its antibacterial properties against various bacteria such as E. coli (Escherichia coli), P. aeruginosa (Pseudomonas aeruginosa), and S. aureus (Staphylococcus aureus) . It showed high antibacterial activities, which suggests its potential use in the development of new antibacterial agents .
Antifungal Activity
The compound has also been tested for its antifungal properties against C. albicans (Candida albicans) . The results showed that it has high antifungal activities, which could make it a potential candidate for the development of new antifungal drugs .
Anticancer Activity
The compound and its derivatives have been studied for their anticancer activities . The results suggest that it could be used in the development of new anticancer drugs .
Antiviral Activity
The compound has been studied for its antiviral properties . The results showed that it has relatively higher antiviral activity against Newcastle disease virus, almost on par with the well-known antiviral commercial drug, Ribavirin .
Enzyme Inhibitor
The compound and its derivatives have been studied for their enzyme inhibitory activities . They have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests its potential use in the development of new enzyme inhibitors .
Antioxidant Activity
The compound has been studied for its antioxidant properties . The results suggest that it could be used in the development of new antioxidant drugs .
Antitubercular Agent
The compound and its derivatives have been studied for their antitubercular activities . The results suggest that it could be used in the development of new antitubercular drugs .
Mecanismo De Acción
Direcciones Futuras
Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals . The future research can focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
N-[2-[6-[2-(4-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-17-3-7-19(8-4-17)24(31)26-16-14-23-28-27-22-12-11-21(29-30(22)23)25-15-13-18-5-9-20(32-2)10-6-18/h3-12H,13-16H2,1-2H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIJKDXILFREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)


![8-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2691315.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2691316.png)

![N-[4-({3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2691320.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2691321.png)


